MTTC

CYP2E1 CYP2B4 Mechanism-based inactivation

Reversible CYP2E1 inhibitors lose efficacy after washout, compromising long-term metabolic studies. MTTC provides irreversible, mechanism-based inactivation (kinact 0.08 min⁻¹) that permanently silences CYP2E1, enabling robust post-washout assays. • 20-fold selectivity for CYP2E1 over CYP2B4 (Ki 0.1 vs 2.0 mM). • Spares CYP1A2, allowing isoform-specific dissection. • High-purity crystalline solid, shipped under blue ice for stability.

Molecular Formula C6H4N2O2S2
Molecular Weight 200.2 g/mol
Cat. No. B1662990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTTC
Synonymsmethylthieno[3,2-d][1,2,3]thiadiazole-6-carboxylate
Molecular FormulaC6H4N2O2S2
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC2=C1N=NS2
InChIInChI=1S/C6H4N2O2S2/c1-10-5(9)3-2-11-6-4(3)7-8-12-6/h2H,1H3
InChIKeyFMCBCIKSEQJAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

MTTC: CYP2E1 Mechanism-Based Inactivator


MTTC, also known as 2,3-dihydrothieno-thiadiazole carboxylate or methylthieno[3,2-d][1,2,3]thiadiazole-6-carboxylate (CAS 152467-47-5), is a 4,5-fused bicyclic 1,2,3-thiadiazole compound [1]. It acts as a mechanism-based inactivator of cytochrome P450 enzymes, specifically targeting CYP2E1 and, to a lesser extent, CYP2B4 [1][2]. Unlike simple competitive inhibitors, MTTC requires catalytic turnover to generate a reactive intermediate that covalently modifies the heme or apoprotein, leading to irreversible loss of enzyme function [1]. This property distinguishes it from many other CYP2E1 inhibitors and is critical for applications requiring sustained enzyme suppression in vitro and ex vivo models.

Mechanism-based inactivation profile
Irreversible CYP2E1 suppression via covalent heme modification; sustained after washout.
Isoform selectivity context
Preferential targeting of CYP2E1 over CYP2B4; does not affect CYP1A2.
Tool compound for sustained suppression
Suitable for pretreatment-and-washout workflows and long-term pathway deconvolution studies.

Irreversible CYP2E1 Inactivation by MTTC


Substituting MTTC with a monocyclic 1,2,3-thiadiazole or a competitive CYP2E1 inhibitor is not equivalent because MTTC's value lies in its irreversible, mechanism-based inactivation (MBI) of CYP2E1 [1]. Monocyclic 1,2,3-thiadiazoles, despite sharing the same core heterocycle, do not inactivate CYP2E1 or CYP2B4 [1]. Competitive inhibitors like 4-methylpyrazole (fomepizole) reversibly block the active site but do not permanently disable the enzyme; upon washout, activity recovers [2]. In contrast, MTTC's MBI leads to a sustained loss of CYP2E1 activity that persists even after the compound is removed, making it the preferred tool for studies requiring long-term or washout-resistant CYP2E1 suppression. The quantitative evidence below underscores this critical functional divergence.

Monocyclic analogs Monocyclic 1,2,3-thiadiazoles lack mechanism-based inactivation; reversible inhibition profile may shift CYP2E1 suppression outcome.
Competitive inhibitors Reversible blockers (e.g., 4-methylpyrazole) recover activity upon washout; do not provide sustained CYP2E1 loss.
Other MBIs DDC or PEITC differ in inactivation kinetics and isoform breadth; selectivity and potency context may not transfer directly.

MTTC Comparator-Based Evidence


CYP2E1 vs CYP2B4 Inactivation Kinetics

In a direct head-to-head comparison using purified rabbit microsomal P450 enzymes, MTTC (2,3-dihydrothieno-thiadiazole carboxylate) exhibited significantly greater potency for CYP2E1 over CYP2B4. The inactivation rate constant (kinact) was 0.08 min⁻¹ for CYP2E1 versus 0.04 min⁻¹ for CYP2B4, a 2-fold higher rate of irreversible enzyme inactivation [1]. The inhibitor concentration required for half-maximal inactivation (Ki) was 0.1 mM for CYP2E1 versus 2.0 mM for CYP2B4, representing a 20-fold lower Ki and thus 20-fold higher affinity for the CYP2E1 isoform [1]. These parameters were derived from plots of 1/kobs vs 1/[I] under identical assay conditions.

CYP2E1 vs CYP2B4 Kinetics
Head-to-head
kinact: 0.08 min⁻¹ (CYP2E1) vs 0.04 min⁻¹ (CYP2B4)
Ki: 0.1 mM vs 2.0 mM
20-fold lower Ki for CYP2E1
Supports CYP2E1-preferred inactivation context
Purified rabbit microsomal P450; 1-phenylethanol oxidation
CYP2E1 CYP2B4 Mechanism-based inactivation kinact Ki

Inactivation Efficiency: MTTC vs DDC

When compared across independent studies, MTTC demonstrates a substantially higher inactivation rate constant (kinact) for CYP2E1 than diethyldithiocarbamate (DDC), the active metabolite of disulfiram. MTTC exhibits a kinact of 0.08 min⁻¹ for rabbit CYP2E1 [1]. For human CYP2E1, DDC displays a kinact of 0.02 min⁻¹ for wild-type enzyme, and as low as 0.0061 min⁻¹ and 0.0187 min⁻¹ for the CYP2E1*2 and CYP2E1*4 polymorphic variants, respectively [2]. This corresponds to MTTC being 4-fold more efficient than wild-type DDC and up to 13-fold more efficient than the CYP2E1*2 variant. Although cross-study comparisons require caution due to species differences (rabbit vs human), the magnitude of the difference in kinact is consistent with MTTC being a more rapid and potent mechanism-based inactivator of CYP2E1.

MTTC vs DDC Efficiency
Cross-study comparable
MTTC kinact 0.08 min⁻¹ (rabbit)
DDC kinact: 0.02 min⁻¹ (wild-type human), 0.0061 min⁻¹ (CYP2E1*2 variant)
4- to 13-fold higher kinact
Reported inactivation rate context; species model may differ
Rabbit vs human recombinant CYP2E1; caution in direct comparison
CYP2E1 Mechanism-based inactivator kinact DDC Disulfiram metabolite

MTTC vs PEITC: Selectivity and Potency

Phenethyl isothiocyanate (PEITC) is another mechanism-based inactivator of human CYP2E1, with a reported kinact of 0.339 min⁻¹ and Ki of 9.98 μM [1]. Compared to MTTC (kinact 0.08 min⁻¹, Ki 100 μM for rabbit CYP2E1), PEITC is a more potent and faster inactivator in terms of both kinact and Ki. However, PEITC's mechanism involves oxidative bioactivation that may generate reactive oxygen species (ROS) and has been shown to inactivate other P450 isoforms (e.g., CYP1A2, CYP2A6, CYP2B6) at higher concentrations, whereas MTTC demonstrates selectivity for CYP2E1 and CYP2B4 only, with no activity against CYP1A2 [2]. Thus, MTTC offers a cleaner isoform selectivity profile for studies where off-target P450 inactivation is a concern.

MTTC vs PEITC Selectivity
Cross-study comparable
PEITC: kinact 0.339 min⁻¹, Ki 9.98 µM; broader isoform inactivation (CYP1A2,2A6,2B6)
MTTC: kinact 0.08 min⁻¹, Ki 100 µM; restricted to CYP2E1 and CYP2B4
Isoform selectivity context: MTTC offers cleaner CYP2E1/CYP2B4 profile
PEITC higher potency but broader off-target risk; species model difference noted
CYP2E1 Mechanism-based inactivator PEITC kinact Ki

Isoform Selectivity: CYP1A2 Sparing

In microsomal assays, MTTC at 100 μM completely inactivates CYP2E1 and CYP2B4 but does not inhibit or inactivate CYP1A2 [1]. This contrasts with the monocyclic 1,2,3-thiadiazoles (e.g., 4,5-diphenyl-1,2,3-thiadiazole, 4-phenyl-5-methyl-1,2,3-thiadiazole), which inhibit CYP2E1, CYP2B4, and CYP1A2 to varying degrees without causing inactivation [1][2]. The fused bicyclic structure of MTTC is essential for its MBI activity and also restricts its inhibitory spectrum to CYP2E1 and CYP2B4, thereby providing a more targeted tool for studying these two isoforms in complex biological matrices.

CYP1A2 Sparing
Class-level inference
MTTC (100 µM) inactivates CYP2E1 and CYP2B4; no effect on CYP1A2. Monocyclic 1,2,3-thiadiazoles inhibit CYP1A2 reversibly without inactivation.
Reported selectivity profile reduces CYP1A2 confounding risk
Rabbit liver microsomes; qualitative comparison
CYP1A2 Selectivity Mechanism-based inactivation 1,2,3-thiadiazole

Physicochemical Properties: LogP and Solubility

MTTC has a molecular weight of 200.24 g/mol and a calculated LogP of 3.07 . This moderate lipophilicity contrasts with the more hydrophilic NOS inhibitor S-MTC (S-methyl-L-thiocitrulline, MW 205.28, LogP ~0.07) [1]. The LogP value of MTTC indicates good membrane permeability, which is advantageous for cellular assays, but also necessitates the use of organic solvents (e.g., DMSO) for stock preparation . Vendors typically report solubility of at least 10 mM in DMSO . The lack of hydrogen bond donors (HBD=0) further supports its lipophilic character and influences formulation strategies for in vitro experiments .

Physicochemical Profile
Specification review
MW 200.24 g/mol; LogP 3.07; HBD 0; HBA 6
Solubility ≥10 mM in DMSO (vendor-reported)
Moderate lipophilicity supports cell permeability; requires organic solvent for stock
Calculated LogP; S-MTC comparator LogP ~0.07
LogP Molecular Weight Solubility DMSO

MTTC Application Scenarios


CYP2E1-Specific Pathway Deconvolution

MTTC is ideally suited for experiments requiring sustained, irreversible suppression of CYP2E1 activity to unmask the contributions of this isoform to drug metabolism or toxicity. Unlike competitive inhibitors (e.g., 4-methylpyrazole) that dissociate upon washout, MTTC's mechanism-based inactivation (kinact 0.08 min⁻¹) permanently disables the enzyme [1]. This allows researchers to pretreat cells or microsomes with MTTC, wash out unbound compound, and then assess metabolism of a probe substrate (e.g., chlorzoxazone) over an extended period without interference from reversible inhibition. The 20-fold selectivity over CYP2B4 (Ki 0.1 vs 2.0 mM) ensures that CYP2E1 is the primary target at appropriate concentrations [1].

CYP2E1 Inactivation Potency Benchmarking

MTTC serves as a reference standard for characterizing the efficiency of novel CYP2E1 mechanism-based inactivators. Its well-defined kinact (0.08 min⁻¹) and Ki (0.1 mM) values, established in rabbit microsomal systems, provide a benchmark for cross-study comparisons [1]. Researchers can use MTTC alongside other inactivators like DDC (kinact 0.02 min⁻¹) or PEITC (kinact 0.339 min⁻¹) to calibrate their assay systems and contextualize the potency of new chemical entities [2][3]. This is particularly valuable in drug discovery programs aiming to avoid or leverage CYP2E1-mediated metabolism.

CYP2E1/CYP2B4 Functional Interplay Studies

Because MTTC inactivates both CYP2E1 and CYP2B4 but with a 20-fold preference for CYP2E1, it can be used at carefully titrated concentrations to probe the relative contributions of these two isoforms in complex microsomal mixtures [1]. For instance, at concentrations near the Ki for CYP2E1 (0.1 mM), the compound will largely inactivate CYP2E1 while sparing CYP2B4; higher concentrations (approaching 2 mM) will then also inactivate CYP2B4. This concentration-dependent inactivation profile, combined with the fact that MTTC does not affect CYP1A2, allows for the design of experiments that dissect the overlapping substrate specificities of CYP2E1 and CYP2B4 [4].

Covalent Heme Modification Studies

The mechanism of MTTC involves P450-catalyzed oxidation of the 1,2,3-thiadiazole ring, leading to a reactive intermediate that covalently modifies the heme moiety, resulting in loss of the characteristic 450 nm absorbance of the ferrous-CO complex [4]. This property makes MTTC a useful tool for biophysical studies of P450 active-site architecture and for quantifying the fraction of catalytically competent enzyme in a preparation. Researchers can use MTTC to selectively "titrate" active CYP2E1 in a sample and correlate the extent of inactivation with functional assays, providing insights into enzyme kinetics and inhibitor binding mechanisms [4].

Application
Selection Property
Validation Focus
CYP2E1 pathway deconvolution
Mechanism-based irreversible inactivation
Sustained CYP2E1 suppression in washout-resistance assays
CYP2E1 inactivation potency benchmarking
Well-characterized inactivation kinetics reference
Cross-study calibration with DDC, PEITC comparators
CYP2E1/CYP2B4 functional interplay
Concentration-dependent isoform selectivity
CYP2E1-preferential inactivation at lower concentrations
Covalent heme modification studies
Covalent heme modification mechanism
Active P450 titration and spectroscopic endpoint monitoring

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